molecular formula C14H10Cl2N2O2 B11941767 Hydrazine, N-(2-chlorobenzoyl)-N'-(4-chlorobenzoyl)-

Hydrazine, N-(2-chlorobenzoyl)-N'-(4-chlorobenzoyl)-

Cat. No.: B11941767
M. Wt: 309.1 g/mol
InChI Key: OADMTIODBLBYJO-UHFFFAOYSA-N
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Description

1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two chlorobenzoyl groups attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE can be synthesized through the reaction of 2-chlorobenzoyl chloride and 4-chlorobenzoyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

    Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives.

    Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Azobenzene derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzoyl hydrazines.

Scientific Research Applications

1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

    1-(2-BROMOBENZOYL)-2-(4-BROMOBENZOYL)HYDRAZINE: Similar structure but with bromine atoms instead of chlorine.

    1-(2-METHYLBENZOYL)-2-(4-METHYLBENZOYL)HYDRAZINE: Similar structure but with methyl groups instead of chlorine.

    1-(2-NITROBENZOYL)-2-(4-NITROBENZOYL)HYDRAZINE: Similar structure but with nitro groups instead of chlorine.

Uniqueness: 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s lipophilicity and ability to interact with biological targets.

Properties

Molecular Formula

C14H10Cl2N2O2

Molecular Weight

309.1 g/mol

IUPAC Name

2-chloro-N'-(4-chlorobenzoyl)benzohydrazide

InChI

InChI=1S/C14H10Cl2N2O2/c15-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)16/h1-8H,(H,17,19)(H,18,20)

InChI Key

OADMTIODBLBYJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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